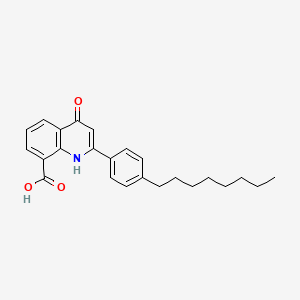
4-Methyl-3-phenyl-2,5-oxazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-3-phenyl-2,5-oxazolidinedione is a heterocyclic organic compound with the molecular formula C10H9NO3. It belongs to the class of oxazolidinediones, which are known for their diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by a five-membered ring containing nitrogen and oxygen atoms, with a phenyl and a methyl group attached to the ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-phenyl-2,5-oxazolidinedione typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylglycine with phosgene in the presence of a base, followed by cyclization to form the oxazolidinedione ring. The reaction conditions often include:
Temperature: 50°C
Solvent: Tetrahydrofuran (THF)
Catalyst: Triethylamine
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically involves:
Reactants: Phenylglycine, phosgene
Temperature Control: Precise temperature regulation to maintain reaction efficiency
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methyl-3-phenyl-2,5-oxazolidinedione undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Oxazolidinones
Reduction: Amino derivatives
Substitution: Various substituted oxazolidinediones
Wissenschaftliche Forschungsanwendungen
4-Methyl-3-phenyl-2,5-oxazolidinedione has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its anticonvulsant properties and potential use in treating neurological disorders.
Industry: Utilized in the synthesis of polymers and as a stabilizer in various chemical processes.
Wirkmechanismus
The mechanism of action of 4-Methyl-3-phenyl-2,5-oxazolidinedione involves its interaction with specific molecular targets. In medicinal applications, it is believed to exert its effects by:
Inhibiting T-type calcium channels: This reduces neuronal excitability and helps in managing seizures.
Modulating neurotransmitter release: It may affect the release of neurotransmitters, contributing to its anticonvulsant properties.
Vergleich Mit ähnlichen Verbindungen
4-Methyl-3-phenyl-2,5-oxazolidinedione can be compared with other oxazolidinediones and related compounds:
Similar Compounds:
Uniqueness:
Structural Features: The presence of both a phenyl and a methyl group attached to the oxazolidinedione ring makes it unique.
Biological Activity: Its specific interaction with T-type calcium channels and potential anticonvulsant properties distinguish it from other similar compounds.
Eigenschaften
CAS-Nummer |
51222-12-9 |
|---|---|
Molekularformel |
C10H9NO3 |
Molekulargewicht |
191.18 g/mol |
IUPAC-Name |
4-methyl-3-phenyl-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C10H9NO3/c1-7-9(12)14-10(13)11(7)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI-Schlüssel |
PVEAMMNNPCPQPW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=O)OC(=O)N1C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


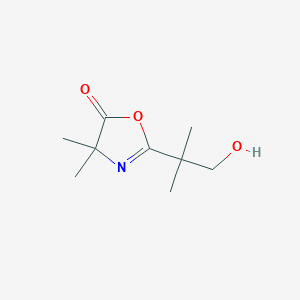
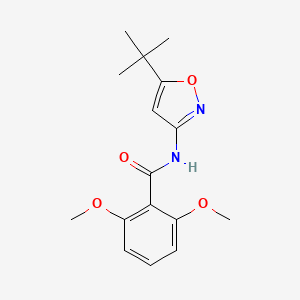
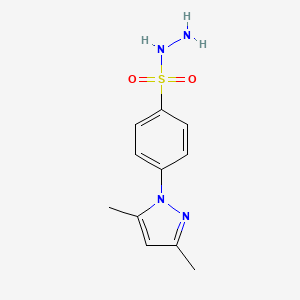
![Benzamide, N-[(diphenylphosphinyl)methyl]-N-methyl-](/img/structure/B12890587.png)
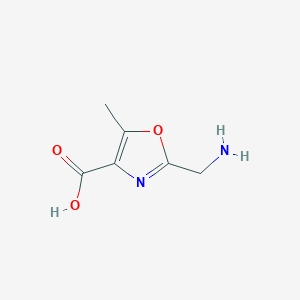
![5-Methyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole](/img/structure/B12890606.png)
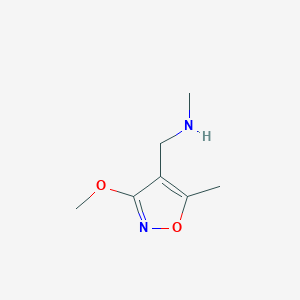


![2'-(Dicyclohexylphosphino)-2,4,6-triisopropyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12890623.png)
![2-(Difluoromethyl)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12890629.png)
![Di-tert-butyl(2',4',6'-tricyclohexyl-4-methoxy-3,5,6-trimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12890630.png)

